molecular formula C5H9ClF3N B12948028 (3S)-3,4,4-Trifluoropiperidine hydrochloride

(3S)-3,4,4-Trifluoropiperidine hydrochloride

Cat. No.: B12948028
M. Wt: 175.58 g/mol
InChI Key: FYHLLFGUFQPYDV-WCCKRBBISA-N
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Description

(3S)-3,4,4-Trifluoropiperidine hydrochloride is a fluorinated organic compound with significant interest in various scientific fields. This compound is characterized by the presence of three fluorine atoms attached to a piperidine ring, making it a valuable molecule for research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3,4,4-Trifluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor technology to control reaction parameters precisely, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: (3S)-3,4,4-Trifluoropiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of partially or fully hydrogenated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

(3S)-3,4,4-Trifluoropiperidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, particularly in the development of new medications targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of (3S)-3,4,4-Trifluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2S,3S)-Hydroxybupropion hydrochloride: Another fluorinated piperidine derivative with applications in neuropharmacology.

    (3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: A compound with a similar trifluoromethyl group, used in various chemical syntheses.

Uniqueness: (3S)-3,4,4-Trifluoropiperidine hydrochloride is unique due to its specific stereochemistry and the presence of three fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C5H9ClF3N

Molecular Weight

175.58 g/mol

IUPAC Name

(3S)-3,4,4-trifluoropiperidine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c6-4-3-9-2-1-5(4,7)8;/h4,9H,1-3H2;1H/t4-;/m0./s1

InChI Key

FYHLLFGUFQPYDV-WCCKRBBISA-N

Isomeric SMILES

C1CNC[C@@H](C1(F)F)F.Cl

Canonical SMILES

C1CNCC(C1(F)F)F.Cl

Origin of Product

United States

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